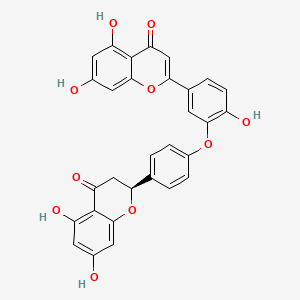

2'',3''-Dihydroochnaflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H20O10 |

|---|---|

Molecular Weight |

540.5 g/mol |

IUPAC Name |

2-[3-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C30H20O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-11,13,24,31-35H,12H2/t24-/m0/s1 |

InChI Key |

VNCWZYPKAQUABQ-DEOSSOPVSA-N |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

2”,3”-Dihydroochnaflavone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and spectroscopic characterization of the biflavonoid 2”,3”-Dihydroochnaflavone. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources

2”,3”-Dihydroochnaflavone is a naturally occurring biflavonoid predominantly found in plant species belonging to the Ochnaceae family. Extensive phytochemical investigations have identified its presence in the following genera and species:

-

Genus: Luxemburgia

-

Genus: Ochna

-

Genus: Godoya

-

Godoya antioquiensis

-

The leaves and branches of these plants have been the primary plant parts utilized for the isolation of this compound.[1]

Co-occurring Phytochemicals

During the isolation of 2”,3”-Dihydroochnaflavone, a variety of other secondary metabolites are often co-extracted and isolated. Understanding these co-constituents is crucial for the development of effective purification strategies. Notable co-occurring compounds from Luxemburgia nobilis and Ochna serrulata are listed below.

Table 1: Phytochemicals Co-isolated with 2”,3”-Dihydroochnaflavone

| Compound Class | Specific Compounds | Natural Source |

| Biflavonoids | Ochnaflavone, Amentoflavone, Robustaflavone | Luxemburgia nobilis, Ochna serrulata[1][3] |

| Flavonoids | Rutin, Epicatechin | Luxemburgia nobilis[1] |

| Chalcones | Isoliquiritigenin, 3'-Hydroxyisoliquiritigenin | Luxemburgia nobilis[1] |

| Triterpenes | Friedelin, Friedelinol, Lupeol, α-Amyrin, β-Amyrin | Luxemburgia nobilis[1] |

| Steroids | Sitosterol, 3-O-β-D-glucopyranosyl-sitosterol | Luxemburgia nobilis[1] |

| Fatty Acids | Hexadecanoic acid, Eicosanoic acid, Tetraecosanoic acid | Luxemburgia nobilis[1] |

Experimental Protocols: Isolation and Purification

The isolation of 2”,3”-Dihydroochnaflavone from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol synthesized from methodologies reported for its isolation from Luxemburgia nobilis and other Ochnaceae species.

Extraction

-

Plant Material Preparation: Air-dried and powdered leaves and branches of the source plant are used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or a mixture of methanol and dichloromethane (e.g., 7:3 v/v) at room temperature.[1][6] This process is typically carried out by maceration or percolation over several days to ensure the efficient extraction of secondary metabolites.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate 2”,3”-Dihydroochnaflavone.

-

Solvent Partitioning (Optional): The crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity.

-

Silica Gel Column Chromatography: The crude extract or a polarity-based fraction is adsorbed onto silica gel and subjected to column chromatography.[1]

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity by adding ethyl acetate and/or methanol.[1]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

-

-

Further Purification (if necessary): Fractions containing 2”,3”-Dihydroochnaflavone may require further purification.

-

Sephadex LH-20 Column Chromatography: This technique is often used for the final purification of flavonoids, using an eluent such as methanol to remove remaining impurities.[6]

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, preparative reverse-phase HPLC can be employed.[6]

-

The following diagram illustrates a general workflow for the isolation of 2”,3”-Dihydroochnaflavone.

Spectroscopic Data for Structural Elucidation

The structure of 2”,3”-Dihydroochnaflavone is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2”,3”-Dihydroochnaflavone

(Data obtained from a sample isolated from Luxemburgia nobilis in CD₃OD)[1]

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Flavone Moiety | ||

| 2 | 163.8 | - |

| 3 | 102.7 | 6.50 (s) |

| 4 | 182.0 | - |

| 4a | 103.7 | - |

| 5 | 161.4 | - |

| 6 | 98.7 | 6.11 (d, 2.0) |

| 7 | 164.2 | - |

| 8 | 93.9 | 6.37 (d, 2.0) |

| 8a | 157.3 | - |

| 1' | 121.0 | - |

| 2' | 128.8 | 7.62 (d, 2.0) |

| 3' | 116.3 | - |

| 4' | 161.1 | - |

| 5' | 116.3 | 7.06 (d, 8.5) |

| 6' | 128.8 | 7.60 (dd, 8.5, 2.0) |

| Flavanone Moiety | ||

| 2'' | 79.5 | 5.25 (dd, 12.0, 3.0) |

| 3'' | 42.6 | 2.65 (dd, 17.0, 3.0), 2.95 (dd, 17.0, 12.0) |

| 4'' | 196.2 | - |

| 4a'' | 102.5 | - |

| 5'' | 163.5 | - |

| 6'' | 96.0 | 5.81 (d, 2.0) |

| 7'' | 167.0 | - |

| 8'' | 95.0 | 5.82 (d, 2.0) |

| 8a'' | 163.5 | - |

| 1''' | 128.0 | - |

| 2''' | 127.5 | 7.36 (d, 7.8) |

| 3''' | 115.0 | 6.75 (d, 7.8) |

| 4''' | 155.5 | - |

| 5''' | 115.0 | 6.75 (d, 7.8) |

| 6''' | 127.5 | 7.36 (d, 7.8) |

Conclusion

2”,3”-Dihydroochnaflavone is a significant biflavonoid primarily sourced from the Ochnaceae family. Its isolation involves standard phytochemistry techniques of solvent extraction and multi-step chromatography. The detailed spectroscopic data provided in this guide serves as a crucial reference for its identification and characterization. This information is foundational for further research into its potential biological activities and applications in drug discovery and development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Structure, synthesis and biological activities of biflavonoids isolated from Ochna serrulata (Hochst.) Walp. [researchspace.ukzn.ac.za]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

2”,3”-Dihydroochnaflavone: A Technical Guide to its Core Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”,3”-Dihydroochnaflavone is a naturally occurring biflavonoid, a class of compounds characterized by the linkage of two flavonoid moieties. This technical guide provides a comprehensive overview of its fundamental chemical properties, spectroscopic data, and known biological activities. The information is curated to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

While some physicochemical properties of 2”,3”-Dihydroochnaflavone have been characterized, a complete dataset is not available in the existing literature. The available data is summarized below. For comparative purposes, data for the related monomer 2',3'-Dihydroxyflavone is also included where available, as it may offer insights into the expected properties of the larger biflavonoid.

| Property | Value for 2”,3”-Dihydroochnaflavone | Value for 2',3'-Dihydroxyflavone (for comparison) |

| Molecular Formula | C₃₀H₂₀O₁₀[1][2] | C₁₅H₁₀O₄[3][4] |

| Molecular Weight | 540.47 g/mol [1] | 254.24 g/mol [4] |

| Appearance | Yellow amorphous solid[5] | Yellow powder[6] |

| Melting Point | Not explicitly reported. One study mentions "uncorrected" melting points without providing a value.[5] | 198.0-207.0 °C[6] |

| Boiling Point | Not reported | Not reported |

| Solubility | Soluble in acetone and methanol.[7] Similar flavones are soluble in ethanol, DMSO, and DMF, with sparse solubility in aqueous buffers.[8] | Sparingly soluble in water; soluble in methanol.[3] |

Spectroscopic Data

The structural elucidation of 2”,3”-Dihydroochnaflavone has been accomplished through various spectroscopic techniques.

| Spectroscopy | Key Findings |

| UV-Vis | Absorption maxima (λmax) at 288 and 332 nm.[9][10] |

| Infrared (IR) | Broad OH absorption band at 3495 cm⁻¹ and a chelated carbonyl absorption at 1646 cm⁻¹. Indicates the presence of hydroxyl and two conjugated carbonyl groups.[2][5] |

| ¹H and ¹³C NMR | Complete ¹H and ¹³C NMR data have been assigned and are crucial for its structural confirmation.[3][11][12] |

| Mass Spectrometry (MS) | High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) shows a molecular ion peak [M+] at m/z 540.10565.[2] |

Experimental Protocols

Isolation and Purification of 2”,3”-Dihydroochnaflavone from Luxemburgia nobilis

The following is a generalized protocol based on methodologies reported in the literature for the isolation of 2”,3”-Dihydroochnaflavone.[9][13]

1. Extraction:

-

Air-dried and powdered leaves of Luxemburgia nobilis are subjected to exhaustive extraction with methanol at room temperature.

-

The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude methanol extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The fractions are concentrated, and the ethyl acetate fraction, typically rich in flavonoids, is selected for further purification.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient system.[4][14]

Topoisomerase Inhibition Assay

The inhibitory activity of 2”,3”-Dihydroochnaflavone against human DNA topoisomerases I and II-alpha can be assessed using a DNA relaxation assay.[13][15]

1. Reaction Mixture Preparation:

-

For topoisomerase I, the reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), the enzyme, and the test compound in a suitable reaction buffer.

-

For topoisomerase II, the reaction mixture includes catenated kinetoplast DNA (kDNA), the enzyme, and the test compound in an ATP-containing reaction buffer.

2. Incubation:

-

The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes).

3. Termination and Analysis:

-

The reaction is stopped by the addition of a loading dye containing SDS and proteinase K.

-

The DNA topoisomers are separated by agarose gel electrophoresis.

4. Visualization:

-

The gel is stained with ethidium bromide and visualized under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA (for topoisomerase I) or catenated kDNA (for topoisomerase II) in the presence of the compound.

Biological Activities and Signaling Pathways

2”,3”-Dihydroochnaflavone has demonstrated a range of biological activities, with its anti-trypanosomal and anti-cancer properties being the most notable.

Anti-Trypanosomal Activity

2”,3”-Dihydroochnaflavone is effective against Trypanosoma cruzi, the parasite responsible for Chagas disease. It exhibits an IC₅₀ value of 2.5 ± 0.1 μM against the epimastigote form of the parasite.[1][6] Ultrastructural studies of treated parasites have revealed significant mitochondrial enlargement, particularly in the kinetoplast region, suggesting that the mitochondrion is a key target of the compound's action.[1][6]

Anti-Cancer Activity and Mechanism of Action

This biflavonoid has shown cytotoxic effects against murine Ehrlich carcinoma and human leukemia K562 cells.[13] A primary mechanism of its anti-cancer action is the inhibition of human DNA topoisomerases I and II-alpha.[13] By inhibiting these enzymes, 2”,3”-Dihydroochnaflavone interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

While the specific downstream signaling pathways affected by 2”,3”-Dihydroochnaflavone in cancer cells have not been fully elucidated, the inhibition of topoisomerases is known to activate DNA damage response pathways, which can involve the activation of kinases such as ATM and ATR, leading to the phosphorylation of p53 and subsequent induction of apoptosis. Flavonoids, in general, have been shown to modulate various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.[10][16][17][18][19]

Visualizations

Caption: Chemical structure of 2”,3”-Dihydroochnaflavone.

Note: The DOT script above is a template. A proper chemical structure drawing tool would be needed to generate the images for the flavone and flavanone moieties to be embedded in the final diagram.

Caption: Putative signaling pathway for the anti-cancer activity.

Caption: General experimental workflow for isolation.

References

- 1. The effect of the biflavonoid 2″,3″-dihydroochnaflavone on Trypanosoma cruzi Y strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2554-85-0 CAS MSDS (2',3'-DIHYDROXYFLAVONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scienceopen.com [scienceopen.com]

- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kubanni-backend.abu.edu.ng [kubanni-backend.abu.edu.ng]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

- 10. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

2'',3''-Dihydroochnaflavone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Biflavonoid from the Ochnaceae Family

Abstract

2'',3''-Dihydroochnaflavone, a naturally occurring biflavonoid predominantly found in plants of the Ochnaceae family, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its chemical properties, botanical sources, and pharmacological activities. The document details its cytotoxic, antiparasitic, and potential anti-inflammatory mechanisms, supported by quantitative data from various in vitro studies. Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are provided to facilitate further research. Furthermore, this guide visualizes the known and putative signaling pathways associated with its bioactivity, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid units. They exhibit a wide array of biological activities, making them promising candidates for drug discovery. This compound is a flavone-flavanone biflavonoid that has been isolated from several species of the Ochnaceae family, including Ochna serrulata, Ochna obtusata, Godoya antioquiensis, and Luxemburgia nobilis[1][2][3]. Structurally, it is a derivative of its more widely known counterpart, ochnaflavone. This guide focuses on the technical aspects of this compound, presenting its known biological effects and the experimental methodologies used to elucidate them.

Chemical and Physical Properties

The structure of this compound has been primarily determined through spectroscopic methods, including UV-Visible Spectroscopy, Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS). The key structural feature is the linkage between a flavone and a flavanone moiety.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most significant being its cytotoxic and antiparasitic effects. The following tables summarize the quantitative data from various studies.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Assay | IC50 (µM) | Reference |

| Murine Ehrlich Carcinoma | Not Specified | 17.2 | [4] |

| Human Leukemia K562 | Not Specified | 89.0 | [4] |

Note: The acetyl and methyl derivatives of this compound were found to be non-cytotoxic at concentrations of 67.0 µM and 82.0 µM, respectively[4].

Table 2: Antiparasitic Activity of this compound

| Parasite | Strain | Life Cycle Stage | Assay | IC50 / Activity | Reference |

| Trypanosoma cruzi | Y | Epimastigote | In vitro | 2.5 ± 0.1 µM (after 96h) | [1][5] |

| Trypanosoma cruzi | Y | Amastigote | In vitro | 61.6 ± 3.37% killing at 30 µM | [1] |

| Trypanosoma cruzi | Y | Trypomastigote | In vitro (in murine macrophages) | 100% killing at 30 µM (after 7-9 days) | [1] |

| Plasmodium falciparum | Chloroquine-resistant | Not Specified | In vitro | 61.86 µM | [6] |

Table 3: Antioxidant Activity of this compound

| Assay | Activity | Reference |

| Hydroxyl Radical Scavenging | Low | [2] |

| Superoxide Anion Scavenging | Inactive | [2] |

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for the cytotoxic effects of this compound appears to be its interaction with DNA. It has been identified as a DNA interacting agent that can cause the unwinding of supercoiled DNA, suggesting an inhibitory effect on DNA topoisomerases[4].

DNA Topoisomerase Inhibition

Studies have shown that this compound inhibits both human DNA topoisomerase I and II-alpha[4]. This inhibition disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The parent compound, ochnaflavone, has been shown to induce G2/M phase cell cycle arrest and apoptosis through caspase activation[7]. It is highly probable that this compound shares a similar mechanism.

Effects on Trypanosoma cruzi

The anti-trypanosomal activity of this compound is associated with significant ultrastructural changes in the parasite, particularly causing mitochondrial enlargement in the kinetoplast region of epimastigotes[1][5]. This suggests that the compound may interfere with the parasite's energy metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Generalized Protocol for Isolation from Ochnaceae Plants

This protocol is a generalized procedure based on common flavonoid isolation techniques.

-

Extraction:

-

Air-dry and powder the plant material (e.g., leaves, stems).

-

Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and pigments, followed by a more polar solvent such as methanol or ethanol to extract the flavonoids.

-

-

Fractionation:

-

Concentrate the methanol/ethanol extract under reduced pressure.

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

-

Purification:

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest.

-

Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

-

Structure Elucidation:

-

Characterize the purified compound using spectroscopic techniques (¹H-NMR, ¹³C-NMR, COSY, HMBC, HR-MS, and UV-Vis).

-

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for assessing cell viability[2][8][9].

-

Cell Plating:

-

Seed cells in a 96-well plate at a density of 10,000 cells/well.

-

Incubate for 24-48 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate for the desired period (e.g., 48 hours).

-

-

Cell Fixation:

-

Gently remove the medium and fix the cells by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate at 4°C for 1 hour.

-

-

Washing:

-

Wash the plates five times with slow-running tap water to remove the TCA.

-

Allow the plates to air dry completely.

-

-

Staining:

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.

-

Allow the plates to air dry.

-

-

Solubilization and Measurement:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Read the absorbance at 510-570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vitro Anti-Trypanosoma cruzi Activity Assay

This protocol is based on methodologies for evaluating anti-trypanosomal compounds[1][10].

-

Parasite Culture:

-

Culture epimastigotes of T. cruzi (e.g., Y strain) in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

-

Obtain trypomastigotes from the supernatant of infected host cells (e.g., Vero cells).

-

-

Anti-epimastigote Assay:

-

In a 96-well plate, add epimastigotes to fresh LIT medium.

-

Add various concentrations of this compound.

-

Incubate for 96 hours at 28°C.

-

Determine parasite viability using a hemocytometer or an MTT-based assay.

-

-

Anti-amastigote Assay:

-

Seed host cells (e.g., murine peritoneal macrophages) in a 96-well plate and allow them to adhere.

-

Infect the host cells with trypomastigotes for several hours.

-

Wash away the extracellular parasites.

-

Add medium containing different concentrations of the test compound.

-

Incubate for 48-72 hours.

-

Fix, stain (e.g., with Giemsa), and count the number of infected cells and the number of amastigotes per cell under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value.

-

DNA Topoisomerase I Relaxation Assay

This protocol is based on established methods for assessing topoisomerase I inhibition[11][12].

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.5 mM DTT), supercoiled plasmid DNA (e.g., pBR322), and human DNA topoisomerase I.

-

-

Compound Incubation:

-

Add various concentrations of this compound to the reaction mixture.

-

Incubate at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

-

Visualization and Analysis:

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize it under UV light.

-

Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

-

Conclusion and Future Perspectives

This compound is a promising biflavonoid from the Ochnaceae family with demonstrated cytotoxic and antiparasitic activities. Its mechanism of action, particularly its ability to interact with DNA and inhibit topoisomerases, makes it a compelling candidate for further investigation in cancer chemotherapy. Its potent effect on Trypanosoma cruzi also highlights its potential for the development of new treatments for Chagas disease.

Future research should focus on:

-

In vivo studies: To validate the in vitro findings and assess the compound's efficacy and toxicity in animal models.

-

Mechanism of action: Further elucidation of the specific signaling pathways modulated by this compound, including its potential effects on key pathways like NF-κB and MAPK, which are often dysregulated in cancer and inflammatory diseases.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate derivatives of this compound to identify compounds with improved potency and selectivity.

-

Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 3. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of the biflavonoid 2″,3″-dihydroochnaflavone on Trypanosoma cruzi Y strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Sulforhodamine B (SRB) Assay [bio-protocol.org]

- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Determination of chemical structure and anti-Trypanosoma cruzi activity of extracts from the roots of Lonchocarpus cultratus (Vell.) A.M.G. Azevedo & H.C. Lima - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Topoisomerase poisoning by the flavonoid nevadensin triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 2'',3''-Dihydroochnaflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'',3''-Dihydroochnaflavone is a naturally occurring biflavonoid that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid class of secondary metabolites, it shares a structural backbone known to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing key findings on its bioactivity, detailing the experimental protocols used for its evaluation, and visualizing its known and potential mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product-based drug discovery and development.

Quantitative Biological Activity Data

The biological activities of this compound have been investigated across several domains, including antiprotozoal, cytotoxic, and antioxidant assays. The following tables summarize the quantitative data obtained from these preliminary screenings.

| Biological Activity | Assay Type | Target Organism/Cell Line | Parameter | Value | Reference |

| Antimalarial | - | Plasmodium falciparum (FCR-3, chloroquine-resistant) | IC₅₀ | 61.86 µM | [1][2] |

| Anti-Trypanosoma cruzi | Epimastigote Growth Inhibition | Trypanosoma cruzi (Y strain) | IC₅₀ (96h) | 2.5 ± 0.1 µM | [3] |

| Anti-Trypanosoma cruzi | Amastigote Inhibition | Trypanosoma cruzi (Y strain) | % Inhibition (at 30 µM) | 61.6 ± 3.37% | [3] |

| Cytotoxic Activity | Assay Type | Cell Line | Parameter | Result | Reference |

| Cytotoxicity | Sulforhodamine B (SRB) Assay | TK 10 (renal cancer) | TGI | No significant cytotoxicity | [2] |

| Cytotoxicity | Sulforhodamine B (SRB) Assay | UACC62 (melanoma) | TGI | No significant cytotoxicity | [2] |

| Cytotoxicity | Sulforhodamine B (SRB) Assay | MCF7 (breast cancer) | TGI | No significant cytotoxicity | [2] |

| Antioxidant Activity | Assay Type | Parameter | Result | Reference |

| Superoxide Anion Scavenging | NBT/Hypoxanthine Superoxide Method | - | Inactive | [4] |

| Hydroxyl Radical Scavenging | ·OH/Luminol Chemiluminescence Method | - | Low activity | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for the key experiments cited in this guide.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Target cells (e.g., TK 10, UACC62, MCF7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and a positive control (e.g., a known cytotoxic agent) for a specified incubation period (typically 48-72 hours).

-

Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Staining: The TCA is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is read at a wavelength of 540 nm using a microplate reader. The results are used to calculate the total growth inhibition (TGI).

Anti-Trypanosoma cruzi Activity Assay

This assay evaluates the effect of the compound on the different life stages of Trypanosoma cruzi.

-

Epimastigote Growth Inhibition:

-

T. cruzi epimastigotes (Y strain) are cultured in a suitable medium.

-

The parasites are incubated with varying concentrations of this compound for 96 hours.

-

Parasite growth is assessed by counting with a hemocytometer or by using a colorimetric method. The IC₅₀ value is determined.

-

-

Intracellular Amastigote Inhibition:

-

Murine macrophages are seeded in multi-well plates and infected with trypomastigotes.

-

After infection, the cells are treated with different concentrations of the compound.

-

The percentage of infected cells and the number of amastigotes per cell are determined by microscopic observation after staining.

-

Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the inhibition of Plasmodium falciparum growth by quantifying the incorporation of a radiolabeled nucleic acid precursor.

-

Parasite Culture: Chloroquine-resistant P. falciparum (FCR-3 strain) are cultured in human erythrocytes.

-

Drug Treatment: The parasite culture is incubated with various concentrations of this compound.

-

Radiolabeling: [³H]-hypoxanthine is added to the cultures, and they are incubated for a further 24-48 hours.

-

Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter. The IC₅₀ value is calculated based on the reduction in radiolabel incorporation compared to untreated controls.

Antioxidant Activity Assays

-

Superoxide Anion Radical Scavenging Assay (NBT Method):

-

Superoxide radicals are generated in a system containing NADH and PMS.

-

These radicals reduce Nitroblue Tetrazolium (NBT) to a colored formazan product.

-

The ability of this compound to scavenge the superoxide radicals is measured by the inhibition of formazan formation, which is quantified spectrophotometrically.

-

-

Hydroxyl Radical Scavenging Assay (Luminol Chemiluminescence):

-

Hydroxyl radicals are generated, and their presence is detected by the chemiluminescence produced upon reaction with luminol.

-

The scavenging activity of the compound is determined by its ability to quench the chemiluminescence signal.

-

Signaling Pathways and Mechanisms of Action

While the complete signaling profile of this compound is yet to be fully elucidated, preliminary evidence suggests a mechanism involving the inhibition of DNA topoisomerases. Flavonoids, in general, are known to modulate various signaling pathways critical for cell survival and apoptosis.

Inhibition of DNA Topoisomerases and Induction of Apoptosis

This compound has been identified as an inhibitor of human DNA topoisomerases I and II-alpha. These enzymes are crucial for resolving topological issues in DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage, which can trigger programmed cell death (apoptosis).

References

2'',3''-Dihydroochnaflavone: A Technical Whitepaper on Potential Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'',3''-Dihydroochnaflavone, a naturally occurring biflavonoid, has emerged as a compound of significant interest in pharmacological research. This document provides a comprehensive technical overview of its potential therapeutic activities, including its anticancer, anti-inflammatory, antioxidant, and antiparasitic properties. This whitepaper collates available quantitative data, details relevant experimental methodologies, and elucidates the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Biflavonoids are a class of polyphenolic compounds characterized by a dimeric flavonoid structure. They are known to exhibit a wide spectrum of biological activities. This compound, a member of this class, has been isolated from various plant species and is structurally related to ochnaflavone. Its unique chemical architecture contributes to its diverse pharmacological profile, making it a compelling candidate for further investigation in drug discovery and development. This technical guide synthesizes the current scientific knowledge on this compound, focusing on its potential therapeutic applications.

Pharmacological Activities

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The available quantitative data from in vitro studies are summarized below.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation |

| Murine Ehrlich Carcinoma | Carcinoma | 17.2 | 45 | [1][2] |

| Human Leukemia K562 | Leukemia | 89.0 | 45 | [1][2] |

IC50: The half maximal inhibitory concentration.

Anti-inflammatory Activity

Antioxidant Activity

The antioxidant potential of this compound has been investigated, although specific quantitative values from assays such as DPPH, ABTS, or ORAC are not consistently reported in the available literature. The antioxidant activity of flavonoids is generally attributed to their ability to scavenge free radicals and chelate metal ions.

Antiparasitic Activity

This compound has shown promising activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.

Table 2: Antiparasitic Activity of this compound

| Parasite | Form | IC50 (µM) | Incubation Time (hours) | Citation |

| Trypanosoma cruzi (Y strain) | Epimastigote | 2.5 ± 0.1 | 96 | [1] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the pharmacological evaluation of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Protocol Details:

-

Cell Seeding: Plate cells (e.g., K562, Ehrlich carcinoma) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubate for the desired exposure time (e.g., 45 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow of the carrageenan-induced paw edema assay.

Protocol Details:

-

Animal Preparation: Use adult rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g. Fast the animals overnight with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

-

Compound Administration: Administer this compound at different doses (e.g., 5, 10, 50 mg/kg) orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Antioxidant Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method to determine the radical scavenging activity of a compound.

Protocol Details:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add a solution of this compound at various concentrations to the DPPH solution. A control well should contain only the DPPH solution and the solvent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound are not yet fully elucidated. However, based on studies of other biflavonoids and its observed biological activities, several key pathways are likely involved.

Anticancer Signaling Pathways

The anticancer activity of many flavonoids is linked to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Potential Anticancer Signaling Pathways Modulated by this compound

Caption: Potential anticancer signaling pathways targeted by this compound.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Many flavonoids are known to inhibit this pathway, leading to the suppression of tumor growth.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, regulates a wide range of cellular processes. Dysregulation of this pathway is common in cancer.

-

Apoptosis Induction: this compound may induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Potential Anti-inflammatory Signaling Pathway of this compound

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Activation of the NF-κB pathway leads to the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. By inhibiting this pathway, this compound may reduce the production of these inflammatory mediators.

Conclusion and Future Directions

This compound exhibits a range of promising pharmacological activities that warrant further investigation. Its demonstrated cytotoxic and antiparasitic effects, coupled with the anticipated anti-inflammatory and antioxidant properties common to its chemical class, position it as a valuable lead compound for drug development.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Generating a complete profile of its IC50/EC50 values across a wider range of cancer cell lines and for its antioxidant and anti-inflammatory activities.

-

In Vivo Efficacy and Safety: Conducting more extensive in vivo studies to evaluate its therapeutic efficacy, pharmacokinetic profile, and potential toxicity.

-

Mechanistic Elucidation: Delving deeper into the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanisms of action.

This technical guide provides a solid foundation for these future endeavors, highlighting the potential of this compound as a multifaceted therapeutic agent.

References

- 1. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 2'',3''-Dihydroochnaflavone and Its Natural Derivatives: From Natural Sources to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biflavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Among these, 2'',3''-Dihydroochnaflavone and its natural derivatives represent a promising group of molecules with demonstrated anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of the current state of knowledge on these compounds, covering their natural sources, chemical structures, and biological activities. It includes a detailed summary of quantitative data, experimental protocols for their isolation and evaluation, and visual representations of their proposed mechanisms of action to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a biflavonoid characterized by the linkage of two flavonoid moieties. Specifically, it is a flavanone-flavone dimer. The presence of the dihydro feature in one of the flavonoid units contributes to its unique stereochemistry and influences its biological activity. These compounds are predominantly found in plants of the Ochnaceae family, which have a history of use in traditional medicine. The growing body of research on this compound and its analogs underscores their potential as lead compounds for the development of novel therapeutics.

Natural Sources and Isolation

The primary natural source of this compound and its derivatives is the plant species Ochna integerrima, commonly known as the Vietnamese Mickey Mouse plant. Other species within the Ochna genus have also been reported to contain these biflavonoids.

General Isolation Workflow

The isolation of this compound and its derivatives from plant material typically involves a multi-step process combining extraction and chromatographic techniques.

Figure 1. A generalized workflow for the isolation and characterization of this compound and its derivatives from plant sources.

Chemical Structures of Key Derivatives

The structural diversity of this class of biflavonoids arises from variations in the hydroxylation and methoxylation patterns on the flavonoid skeletons.

| Compound | General Structure | Substituents |

| This compound | Flavanone-Flavone Dimer | R1=H, R2=H |

| Ochnaflavone | Flavone-Flavone Dimer | Fully Aromatic Counterpart |

| Derivatives | Variations in -OH and -OCH3 groups |

Biological Activities and Quantitative Data

This compound and its derivatives have been reported to exhibit a range of biological activities. The following tables summarize the key quantitative data from various studies.

Anti-inflammatory Activity

| Compound | Assay | Target | IC50 / Activity | Reference |

| This compound | Nitric Oxide (NO) Production in RAW 264.7 cells | iNOS | IC50: 18.7 µM | |

| Ochnaflavone | Nitric Oxide (NO) Production in RAW 264.7 cells | iNOS | IC50: 15.4 µM |

Antioxidant Activity

| Compound | Assay | IC50 / Activity | Reference |

| This compound | DPPH Radical Scavenging | Moderate Activity | |

| Ochnaflavone | DPPH Radical Scavenging | Stronger Activity than Dihydro- form |

Proposed Mechanisms of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

Figure 2. A simplified diagram illustrating the proposed inhibition of the NF-κB signaling pathway by this compound, leading to reduced nitric oxide production and inflammation.

Detailed Experimental Protocols

Extraction and Isolation of this compound

This protocol is a representative example for the isolation of this compound from the leaves of Ochna integerrima.

-

Drying and Pulverization: Air-dry the leaves of O. integerrima at room temperature and then pulverize them into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol (MeOH) at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate (EtOAc). The biflavonoids are typically enriched in the EtOAc fraction.

-

Column Chromatography: Subject the EtOAc fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and EtOAc, gradually increasing the polarity.

-

Further Purification: Further purify the fractions containing the target compounds using Sephadex LH-20 column chromatography, eluting with methanol.

-

Preparative HPLC: For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., a gradient of methanol and water).

-

Structural Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and Mass Spectrometry (MS).

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of the isolated compounds.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., this compound) for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement: Measure the amount of nitric oxide produced by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: Construct a standard curve using sodium nitrite. Calculate the percentage of inhibition of NO production for each concentration of the test compound and determine the IC50 value.

Future Directions and Conclusion

This compound and its natural derivatives present a compelling case for further investigation in the realm of drug discovery. Their demonstrated anti-inflammatory and antioxidant activities, coupled with their unique chemical structures, make them attractive candidates for the development of novel therapeutic agents. Future research should focus on:

-

Comprehensive SAR Studies: A systematic exploration of the structure-activity relationships to design and synthesize more potent and selective analogs.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profiles of these biflavonoids in relevant animal models of disease.

-

Bioavailability and Pharmacokinetics: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties to optimize their drug-like characteristics.

In Silico Prediction of 2”,3”-Dihydroochnaflavone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”,3”-Dihydroochnaflavone is a naturally occurring biflavonoid that has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery. As a member of the flavonoid family, it is anticipated to interact with various cellular signaling pathways. This technical guide provides an in-depth overview of the known bioactivities of 2”,3”-Dihydroochnaflavone, and outlines a comprehensive in silico workflow for the prediction of its biological activities. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering both established data and predictive methodologies to facilitate further research.

Quantitative Bioactivity Data of 2”,3”-Dihydroochnaflavone

The known biological activities of 2”,3”-Dihydroochnaflavone have been quantified in several studies. The following table summarizes the available quantitative data, providing a clear comparison of its potency in different biological assays.

| Bioactivity | Target Organism/Cell Line | Parameter | Value | Reference |

| Trypanocidal Activity | Trypanosoma cruzi (epimastigotes) | IC50 | 2.5 ± 0.1 µM | [1] |

| Antiplasmodial Activity | Plasmodium falciparum | IC50 | 61.86 µM | [2][3] |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key bioassays cited for 2”,3”-Dihydroochnaflavone.

Trypanocidal Activity Assay (In Vitro)

This protocol is a standard method for assessing the efficacy of a compound against Trypanosoma cruzi, the causative agent of Chagas disease.

Objective: To determine the IC50 value of 2”,3”-Dihydroochnaflavone against the epimastigote form of Trypanosoma cruzi.

Materials:

-

Trypanosoma cruzi epimastigotes

-

Liver Infusion Tryptose (LIT) medium

-

2”,3”-Dihydroochnaflavone

-

Resazurin solution

-

96-well microtiter plates

-

Incubator (28°C)

-

Microplate reader

Procedure:

-

Parasite Culture: T. cruzi epimastigotes are cultured in LIT medium supplemented with 10% fetal bovine serum at 28°C.

-

Compound Preparation: A stock solution of 2”,3”-Dihydroochnaflavone is prepared in dimethyl sulfoxide (DMSO) and serially diluted in LIT medium to achieve the desired test concentrations.

-

Assay Setup: 100 µL of parasite suspension (1 x 10^6 parasites/mL) is added to each well of a 96-well plate.

-

Treatment: 100 µL of the diluted compound is added to the wells. Control wells with parasites and medium only (negative control) and parasites with a reference drug (e.g., benznidazole) are also included.

-

Incubation: The plate is incubated at 28°C for 96 hours.

-

Viability Assessment: 20 µL of resazurin solution is added to each well, and the plate is incubated for another 4-6 hours.

-

Data Analysis: The fluorescence is measured using a microplate reader (530 nm excitation, 590 nm emission). The IC50 value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration.

Antiplasmodial Activity Assay (In Vitro)

This protocol outlines a common method for evaluating the effectiveness of a compound against the malaria parasite, Plasmodium falciparum.

Objective: To determine the IC50 value of 2”,3”-Dihydroochnaflavone against Plasmodium falciparum.

Materials:

-

Chloroquine-sensitive or -resistant strain of P. falciparum

-

Human red blood cells (O+)

-

RPMI-1640 medium

-

SYBR Green I nucleic acid stain

-

2”,3”-Dihydroochnaflavone

-

96-well microtiter plates

-

Incubator (37°C, 5% CO2, 5% O2)

-

Microplate reader

Procedure:

-

Parasite Culture: P. falciparum is cultured in human red blood cells in RPMI-1640 medium supplemented with AlbuMAX™ II at 37°C in a mixed gas environment.

-

Compound Preparation: A stock solution of 2”,3”-Dihydroochnaflavone is prepared in DMSO and serially diluted in RPMI-1640 medium.

-

Assay Setup: 90 µL of parasitized red blood cell suspension (2% parasitemia, 2% hematocrit) is added to each well of a 96-well plate.

-

Treatment: 10 µL of the diluted compound is added to the wells. Control wells are included as in the trypanocidal assay.

-

Incubation: The plate is incubated for 72 hours under the same culture conditions.

-

Lysis and Staining: The cells are lysed, and the parasite DNA is stained with SYBR Green I.

-

Data Analysis: The fluorescence is measured using a microplate reader (485 nm excitation, 530 nm emission). The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the toxicity of a compound against mammalian cells, which is crucial for determining its therapeutic index.

Objective: To evaluate the cytotoxic effects of 2”,3”-Dihydroochnaflavone on a mammalian cell line (e.g., HeLa or Vero cells).

Materials:

-

Mammalian cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

2”,3”-Dihydroochnaflavone

-

96-well microtiter plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of 2”,3”-Dihydroochnaflavone.

-

Incubation: The plate is incubated for 48 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the CC50 (50% cytotoxic concentration) is determined.

In Silico Prediction of Bioactivity

In silico methods offer a rapid and cost-effective approach to predict the bioactivity of compounds and to elucidate their potential mechanisms of action. A proposed workflow for 2”,3”-Dihydroochnaflavone is presented below.

Caption: In silico workflow for bioactivity prediction.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of a successful drug candidate. In silico tools can predict these properties based on the chemical structure of the compound.[4][5][6][7][8]

Methodology:

-

Input: The 3D structure of 2”,3”-Dihydroochnaflavone is used as input for ADMET prediction software (e.g., SwissADME, pkCSM).[4][5]

-

Prediction: The software calculates various physicochemical properties and predicts pharmacokinetic parameters such as:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity.

-

-

Analysis: The predicted properties are evaluated against the criteria for drug-likeness (e.g., Lipinski's rule of five) to assess the potential of 2”,3”-Dihydroochnaflavone as a drug candidate.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.[9][10] This can help in identifying potential protein targets for 2”,3”-Dihydroochnaflavone.

Methodology:

-

Target Selection: Based on the known bioactivities (e.g., trypanocidal), potential protein targets in the respective organisms are selected from protein databases (e.g., Protein Data Bank - PDB). For T. cruzi, cruzain is a potential target.[9][10]

-

Protein and Ligand Preparation: The 3D structures of the target protein and 2”,3”-Dihydroochnaflavone are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: Docking software (e.g., AutoDock Vina, Glide) is used to perform the docking simulation. The software explores possible binding poses of the ligand in the active site of the protein.

-

Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Network Pharmacology

Network pharmacology is an approach that investigates the interactions between drugs, targets, and diseases in the context of biological networks.[11][12][13][14]

Methodology:

-

Compound Target Prediction: Databases and prediction tools (e.g., SwissTargetPrediction) are used to identify potential protein targets of 2”,3”-Dihydroochnaflavone.

-

Disease-Associated Gene Collection: Genes associated with relevant diseases (e.g., Chagas disease, malaria) are collected from databases (e.g., OMIM, GeneCards).

-

Network Construction: A compound-target-disease network is constructed using software like Cytoscape.

-

Network Analysis: The network is analyzed to identify key targets and pathways that are modulated by 2”,3”-Dihydroochnaflavone in the context of the disease. This can provide insights into the mechanism of action and potential polypharmacological effects.

Predicted Signaling Pathways

Based on the activities of other flavonoids, 2”,3”-Dihydroochnaflavone is likely to modulate key signaling pathways involved in cell survival, proliferation, and inflammation.[15][16][17][18][19] While direct experimental evidence for 2”,3”-Dihydroochnaflavone is limited, the following pathways are plausible targets.

Caption: Potential signaling pathways modulated by flavonoids.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Many flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[16]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Flavonoids can modulate this pathway, often leading to anti-inflammatory and anti-cancer effects.[16][18]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Inhibition of this pathway by flavonoids is a common mechanism for their anti-inflammatory activity.[18]

Conclusion

2”,3”-Dihydroochnaflavone is a promising natural product with demonstrated trypanocidal and antiplasmodial activities. The in silico approaches outlined in this guide provide a robust framework for further investigation into its bioactivity and mechanism of action. By combining existing experimental data with predictive computational models, researchers can accelerate the evaluation of 2”,3”-Dihydroochnaflavone as a potential therapeutic agent. Future studies should focus on experimental validation of the predicted targets and signaling pathways to fully elucidate the therapeutic potential of this biflavonoid.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. sciforum.net [sciforum.net]

- 5. In silico molecular docking and ADMET prediction of Ginkgo biloba biflavonoids as dual inhibitors of human HMG-CoA reductase and α-amylase | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 6. doaj.org [doaj.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Quantum computational investigations and molecular docking studies on amentoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantum computational investigations and molecular docking studies on amentoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Network Pharmacology Approach for Medicinal Plants: Review and Assessment [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Trends and Pitfalls in the Progress of Network Pharmacology Research on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of Natural Products as Chemical Library for Drug Discovery and Network Pharmacology [plos.figshare.com]

- 15. researchgate.net [researchgate.net]

- 16. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vitro Experimental Assays of 2'',3''-Dihydroochnaflavone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro experimental assays conducted on 2'',3''-Dihydroochnaflavone, a biflavonoid with demonstrated biological activities. The accompanying protocols offer standardized methodologies for the evaluation of its antiparasitic, anticancer, and antioxidant potential.

Antiparasitic Activity

Anti-trypanosomal Activity against Trypanosoma cruzi

Application Note: this compound has shown significant activity against the Y strain of Trypanosoma cruzi, the causative agent of Chagas disease. It is effective against the epimastigote forms of the parasite with a low micromolar IC50 value.[1] Furthermore, at a concentration of 30 µM, it has been observed to kill a significant percentage of the intracellular amastigote form and all trypomastigotes within infected murine macrophages.[1] Ultrastructural analysis of treated epimastigotes revealed mitochondrial enlargement, particularly in the kinetoplast region, suggesting a potential mechanism of action.[1] This compound demonstrates selective activity against the parasite with low toxicity to mammalian cells.[1][2]

Quantitative Data:

| Assay | Parasite Stage | Strain | Parameter | Value |

| Anti-trypanosomal Activity | Epimastigote | Y | IC50 | 2.5 ± 0.1 µM (after 96h)[1] |

| Anti-trypanosomal Activity | Amastigote | Y | % Killing | 61.6 ± 3.37% (at 30 µM)[1] |

Experimental Protocol: In Vitro Anti-trypanosomal Assay

This protocol is adapted from methodologies for screening compounds against Trypanosoma cruzi.

1. Materials:

-

Trypanosoma cruzi (Y strain) epimastigotes and trypomastigotes

-

Vero cells (for amastigote assay)

-

Liver Infusion Tryptose (LIT) medium

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound

-

Benznidazole (positive control)

-

Resazurin solution

-

96-well microplates

-

Incubator (28°C for epimastigotes, 37°C with 5% CO2 for intracellular amastigotes)

-

Microplate reader

2. Procedure for Epimastigote Assay: a. Culture T. cruzi epimastigotes in LIT medium at 28°C. b. Seed 1 x 10^5 epimastigotes/well in a 96-well plate. c. Add serial dilutions of this compound (e.g., from 0.1 to 100 µM) to the wells. Include wells with benznidazole as a positive control and untreated wells as a negative control. d. Incubate the plate at 28°C for 96 hours. e. Add resazurin solution to each well and incubate for another 24 hours. f. Measure the fluorescence or absorbance using a microplate reader. g. Calculate the IC50 value by plotting the percentage of growth inhibition against the compound concentration.

3. Procedure for Intracellular Amastigote Assay: a. Seed Vero cells in a 96-well plate and allow them to adhere overnight. b. Infect the Vero cells with trypomastigotes at a multiplicity of infection (MOI) of 10:1 for 24 hours. c. Wash the wells to remove extracellular parasites. d. Add fresh medium containing serial dilutions of this compound. e. Incubate the plate at 37°C with 5% CO2 for 72 hours. f. Fix and stain the cells to visualize and count the number of intracellular amastigotes. g. Determine the percentage of killing at each concentration compared to the untreated control.

Workflow for Anti-trypanosomal Assay:

Caption: Workflow for in vitro anti-trypanosomal assays.

Antimalarial Activity against Plasmodium falciparum

Application Note: this compound has exhibited moderate antimalarial activity, with a reported IC50 value of 61.86 µM against a chloroquine-resistant strain of Plasmodium falciparum.[3][4] This suggests that the compound may have potential as a lead for the development of new antimalarial agents.

Quantitative Data:

| Assay | Organism | Strain | Parameter | Value |

| Antimalarial Activity | Plasmodium falciparum | Chloroquine-resistant | IC50 | 61.86 µM[3][4] |

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This is a common and reliable method for determining the antiplasmodial activity of compounds.

1. Materials:

-

Chloroquine-resistant P. falciparum strain (e.g., K1, W2)

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

-

This compound

-

Artemisinin or chloroquine (positive control)

-

SYBR Green I dye

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

96-well microplates

-

Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

-

Fluorescence microplate reader

2. Procedure: a. Maintain a continuous culture of P. falciparum in human erythrocytes. b. Prepare a parasite culture with 1% parasitemia and 2% hematocrit. c. Add serial dilutions of this compound to a 96-well plate. d. Add the parasite culture to the wells and incubate for 72 hours in a controlled atmosphere at 37°C. e. After incubation, lyse the cells by adding SYBR Green I in lysis buffer. f. Incubate in the dark for 1 hour. g. Measure fluorescence with excitation at 485 nm and emission at 530 nm. h. Calculate the IC50 value from the dose-response curve.

Anticancer Activity

Application Note: this compound has demonstrated cytotoxic effects against murine Ehrlich carcinoma and human leukemia K562 cells.[5] The proposed mechanism for its anticancer activity is the inhibition of human DNA topoisomerases I and II-α, crucial enzymes in DNA replication and transcription.[5] However, in another study, it did not show significant growth inhibition against renal (TK 10), melanoma (UACC62), and breast (MCF7) cancer cell lines, suggesting some level of selectivity in its cytotoxic action.[3][4]

Quantitative Data:

| Assay | Cell Line | Parameter | Value |

| Cytotoxicity | Murine Ehrlich Carcinoma | IC50 | 17.2 µM[5] |

| Cytotoxicity | Human Leukemia K562 | IC50 | 89.0 µM[5] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is suitable for determining the cytotoxicity of compounds against adherent cancer cell lines.

1. Materials:

-

Cancer cell lines (e.g., K562, Ehrlich carcinoma)

-

Appropriate cell culture medium with FBS

-

This compound

-

Doxorubicin (positive control)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well microplates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

2. Procedure: a. Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight. b. Add serial dilutions of this compound and incubate for 48-72 hours. c. Fix the cells by adding cold TCA and incubating for 1 hour at 4°C. d. Wash the plates with water and air dry. e. Stain the cells with SRB solution for 30 minutes. f. Wash away the unbound dye with 1% acetic acid and air dry. g. Solubilize the bound dye with Tris-base solution. h. Measure the absorbance at 510 nm. i. Calculate the IC50 value.

Proposed Mechanism of Action: Topoisomerase Inhibition

Caption: Proposed anticancer mechanism of this compound.

Antioxidant Activity

Application Note: In studies evaluating its radical scavenging properties, this compound was found to have low hydroxyl radical scavenging activity and was inactive in the superoxide anion scavenging assay.[6] This suggests that direct antioxidant activity is not a primary mechanism of its biological effects.

Quantitative Data:

| Assay | Activity |

| Superoxide Anion Scavenging | Inactive[6] |

| Hydroxyl Radical Scavenging | Low Activity[6] |

Experimental Protocol: Hydroxyl Radical Scavenging Assay (Luminol Chemiluminescence)

1. Materials:

-

This compound

-

Luminol

-

FeSO4-EDTA

-

H2O2

-

Phosphate buffer

-

Luminometer

2. Procedure: a. Prepare a reaction mixture containing phosphate buffer, FeSO4-EDTA, luminol, and the test compound at various concentrations. b. Initiate the reaction by adding H2O2. c. Immediately measure the chemiluminescence using a luminometer. d. Ascorbic acid can be used as a positive control. e. Calculate the percentage of scavenging activity.

References

- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. mmv.org [mmv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. SRB assay for measuring target cell killing [protocols.io]

Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of 2'',3''-Dihydroochnaflavone

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the Sulforhodamine B (SRB) assay to determine the cytotoxic effects of the biflavonoid 2'',3''-Dihydroochnaflavone.

Introduction

This compound is a naturally occurring biflavonoid that has demonstrated cytotoxic activity against various cancer cell lines.[1][2][3] The Sulforhodamine B (SRB) assay is a reliable and cost-effective colorimetric method for assessing cytotoxicity by measuring cellular protein content, which serves as a proxy for cell number.[4][5][6][7] This document outlines the principles of the SRB assay, provides a detailed experimental protocol for evaluating this compound, and presents available cytotoxicity data.

Principle of the SRB Assay

The SRB assay is predicated on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells. After staining, the incorporated dye is solubilized and the absorbance is measured using a microplate reader. This allows for the quantification of cell density and the determination of cell viability or cytotoxicity following exposure to a test compound like this compound.[4][8][9]